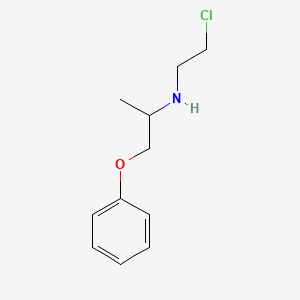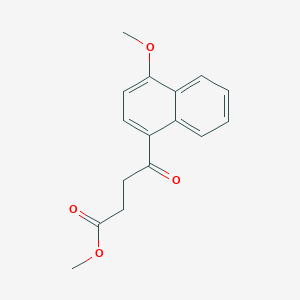
Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate
Overview
Description
Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate, also known as MNMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNMB is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon commonly found in coal tar and crude oil.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has been shown to have anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has also been shown to have anticancer effects in several cancer cell lines. In addition, Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has been shown to cross the blood-brain barrier and accumulate in the brain, suggesting its potential as a drug delivery agent for neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate for lab experiments is its relatively simple synthesis method. However, the yield of this reaction is relatively low, which can be a limitation for large-scale production. Another limitation of Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate. One direction is to investigate its potential as a drug delivery agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of new fluorescent dyes and liquid crystals. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate and its potential applications in medicine and material science.
Conclusion
In conclusion, Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate is a chemical compound that has potential applications in various fields such as medicine, material science, and organic synthesis. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has been studied for its potential applications in various fields such as medicine, material science, and organic synthesis. In medicine, Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has also shown potential as a drug delivery agent due to its ability to cross the blood-brain barrier. In material science, Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has been used as a building block for the synthesis of fluorescent dyes and liquid crystals. In organic synthesis, Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate has been used as a starting material for the synthesis of other compounds.
properties
IUPAC Name |
methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15-9-7-12(11-5-3-4-6-13(11)15)14(17)8-10-16(18)20-2/h3-7,9H,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXVFKOAHSJSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701969 | |
| Record name | Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate | |
CAS RN |
854678-16-3 | |
| Record name | Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



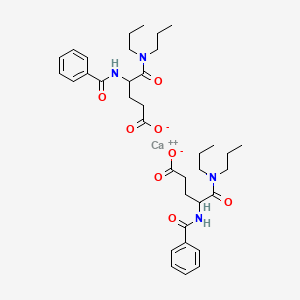


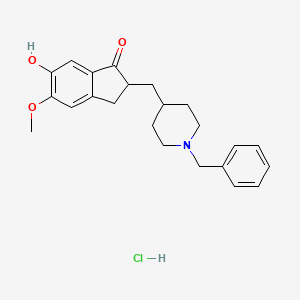

![C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B3331670.png)


![tert-butyl N-[(2R,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate](/img/structure/B3331691.png)
![2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B3331694.png)
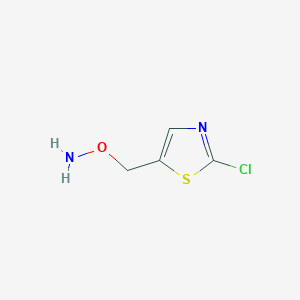
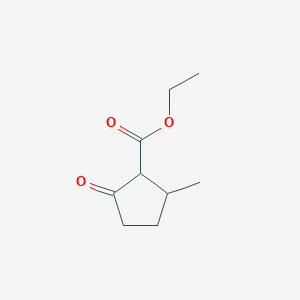
![6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid](/img/structure/B3331703.png)
